REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4](I)[CH:3]=1.[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=O.C1N2CCN(CC2)C1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[CH:13]=[C:11]([C:10]([OH:15])=[O:14])[NH:8][C:5]2=[CH:6][N:7]=1 |f:4.5.6|
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Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=N1)N)I
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Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)C)(=O)O
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Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
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C1CN2CCN1CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0.015 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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107 °C
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Type
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CUSTOM
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Details
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was stirred vigorously
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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degassed with argon for 15 min
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Duration
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15 min
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Type
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TEMPERATURE
|
Details
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to cool to rt
|
Type
|
STIRRING
|
Details
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stirred for 16 h
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
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Type
|
CUSTOM
|
Details
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the residue partitioned between ethyl acetate (100 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous extracted with ethyl acetate (2×50 mL)
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Type
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EXTRACTION
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Details
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The combined organics were extracted with aqueous NaOH (2M, 3×70 mL)
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Type
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ADDITION
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Details
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The combined aqueous extracts were acidified to pH 4 by careful addition of glacial acetic acid
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×60 mL)
|
Type
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WASH
|
Details
|
The combined organics were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=CN1)NC(=C2)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |